molecular formula C8H17F2N B2664512 (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine CAS No. 2248198-72-1

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine

Cat. No.: B2664512
CAS No.: 2248198-72-1
M. Wt: 165.228
InChI Key: HWMFLVQUYGAEIU-ZCFIWIBFSA-N
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Description

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is an organic compound with a unique structure characterized by the presence of two fluorine atoms and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a suitable precursor, followed by amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the amination step may involve reagents like ammonia or primary amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium iodide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium iodide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways, as fluorine atoms can significantly alter biological activity.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate, contributing to the development of drugs with improved efficacy and stability.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and durability.

Mechanism of Action

The mechanism of action of (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to altered biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine include other fluorinated amines and alkylamines, such as:

  • 5,5-Difluoro-2,3,3-trimethylpentan-1-amine
  • 2,2-Difluoro-3,3-dimethylbutan-1-amine
  • 2-Fluoro-3,3-dimethylbutan-1-amine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties, such as enhanced stability, altered binding affinity, and unique reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-5,5-difluoro-2,3,3-trimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2N/c1-6(5-11)8(2,3)4-7(9)10/h6-7H,4-5,11H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFLVQUYGAEIU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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